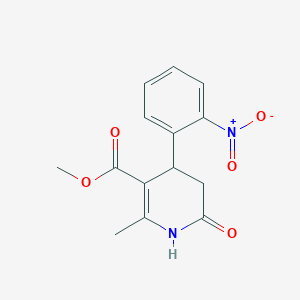
methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, also known as MNPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MNPT is a pyridine derivative that belongs to the class of nitrophenylpyridines. It has a unique molecular structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of abnormal cells from the body. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several advantages as a research tool, including its potent biological activity, unique molecular structure, and potential for drug development. However, this compound also has several limitations, including its complex synthesis process, limited solubility in aqueous solutions, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. One potential area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activity of this compound. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to optimize its pharmacological properties for clinical use.
Conclusion:
This compound is a promising compound with a unique molecular structure and potent biological activity. It has potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through the esterification of the carboxylic acid group with methanol. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to possess potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
methyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)10(7-12(17)15-8)9-5-3-4-6-11(9)16(19)20/h3-6,10H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMRWWBMORGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
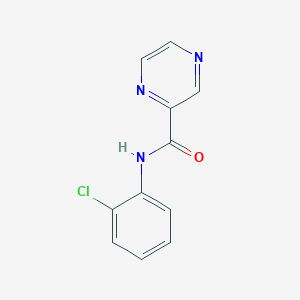
![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
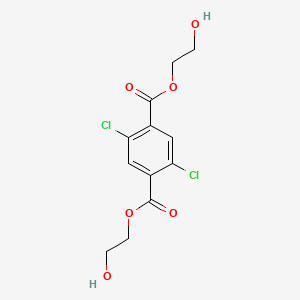
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
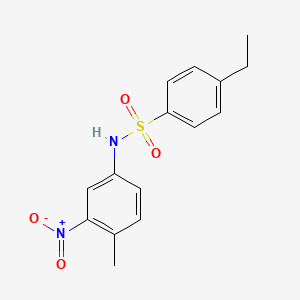
![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)
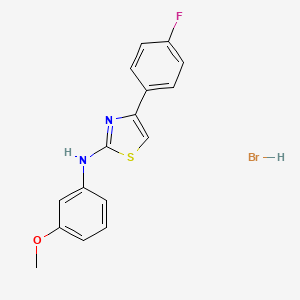
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)
![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)
